molecular formula C21H25BrN2O3S B3968607 N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B3968607
M. Wt: 465.4 g/mol
InChI Key: YMQWZNZLDAZCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. Furthermore, it activates the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. It also reduces the levels of oxidative stress markers such as MDA and increases the levels of antioxidant enzymes such as SOD and CAT. Furthermore, it has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its high potency and selectivity towards specific targets. It also has good solubility and stability in biological fluids. However, one of the limitations is its potential toxicity at high doses, which needs to be carefully monitored.

Future Directions

There are several future directions for the research of N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties could also be a potential future direction.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for research of this compound provide exciting opportunities for the development of novel therapeutics.

Scientific Research Applications

N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c1-17-11-13-23(14-12-17)21(25)16-24(15-18-7-9-19(22)10-8-18)28(26,27)20-5-3-2-4-6-20/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWZNZLDAZCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

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